

(5-Fluoro-2-methoxyphenyl)methanol molecular weight

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Compound of Interest

Compound Name: (5-Fluoro-2-methoxyphenyl)methanol

Cat. No.: B151816

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Introduction to (5-Fluoro-2-methoxyphenyl)methanol

(5-Fluoro-2-methoxyphenyl)methanol, also known as 5-Fluoro-2-methoxybenzyl alcohol, is an aromatic alcohol that serves as a critical intermediate in organic synthesis. Its utility is particularly pronounced in the field of pharmaceutical development. The structure incorporates two key functional groups that are highly favored in modern drug design: a fluorine atom and a methoxy group.

The inclusion of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the acidity of nearby functional groups, which can influence receptor binding interactions[1]. The methoxy group, also a common feature in bioactive molecules, can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. The combination of these features in a simple benzyl alcohol framework makes **(5-Fluoro-2-methoxyphenyl)methanol** a valuable starting material for constructing more complex and potent therapeutic agents.

Physicochemical Properties

The physical and chemical properties of **(5-Fluoro-2-methoxyphenyl)methanol** are essential for its effective use in synthesis, dictating solvent choice, reaction conditions, and purification

methods.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ FO ₂	[2][3][4]
Molecular Weight	156.15 g/mol	[2][3][4][5]
CAS Number	426831-32-5	[3][4]
Appearance	White to off-white solid; may also appear as a red-brown crystalline powder.	[3][4]
Boiling Point	242 °C	[3][4]
Flash Point	119 °C	[3][4]
Density	Approximately 1.2 ± 0.1 g/cm ³	[3]
Solubility	Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Practically insoluble in water.	[3]
InChI Key	NJDNHGOIOZXFCB-UHFFFAOYSA-N	[2][4]
SMILES	<chem>COC1=CC=C(F)C=C1CO</chem>	[2]

Synthesis Protocol: Reductive Preparation

A common and efficient method for preparing **(5-Fluoro-2-methoxyphenyl)methanol** is through the reduction of its corresponding aldehyde, 5-fluoro-2-methoxybenzaldehyde. This transformation is typically achieved using a mild reducing agent like sodium borohydride.

Causality and Experimental Rationale

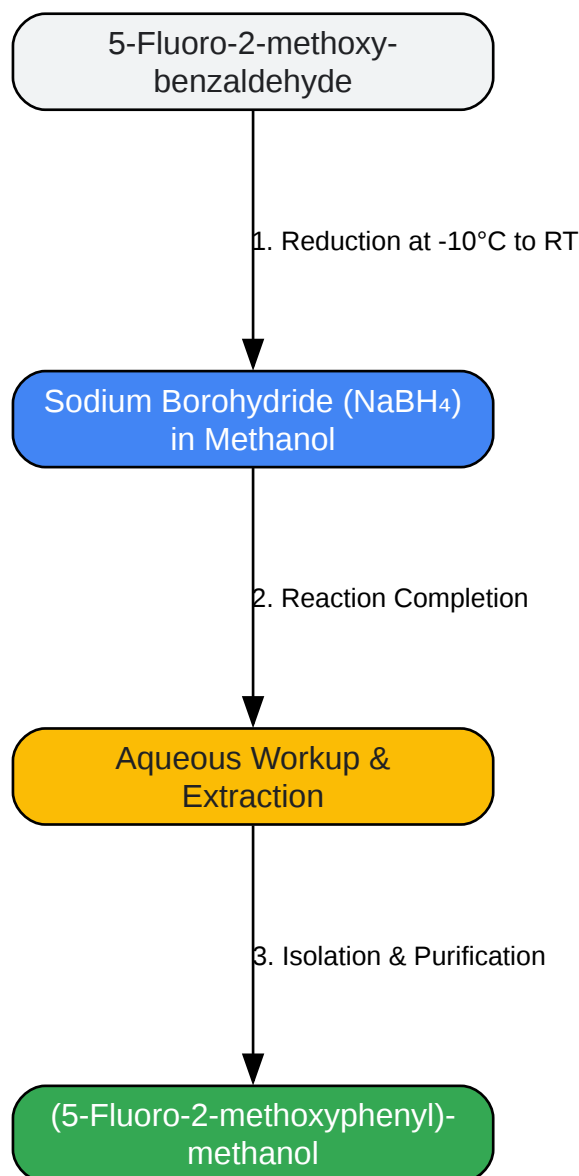
- Choice of Reactant: 5-fluoro-2-methoxybenzaldehyde is the direct precursor, containing the required aromatic core.

- **Choice of Reducing Agent:** Sodium borohydride (NaBH_4) is selected for its chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones to alcohols but does not typically affect other functional groups like esters or aromatic rings under these conditions. This ensures a clean conversion to the desired benzyl alcohol.
- **Choice of Solvent:** Methanol is an ideal solvent for this reaction.^[6] It effectively dissolves both the aldehyde starting material and the sodium borohydride reagent, facilitating a homogenous reaction mixture. Furthermore, the protic nature of methanol assists in the reaction mechanism by protonating the intermediate alkoxide.
- **Workup Procedure:** The reaction is quenched with water to destroy any excess NaBH_4 . Extraction with an organic solvent like dichloromethane is necessary to isolate the product from the aqueous phase containing inorganic salts. Drying the combined organic phases with a desiccant like magnesium sulfate removes residual water before solvent evaporation to yield the final product.

Step-by-Step Laboratory Synthesis^[4]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-methoxybenzaldehyde (1.0 eq.) in methanol.
- **Reagent Addition:** Cool the solution to $-10\text{ }^\circ\text{C}$ using an ice-salt bath. Under a nitrogen atmosphere, add sodium borohydride (2.7 eq.) portion-wise, ensuring the internal temperature remains low.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 30 minutes to ensure complete conversion.
- **Solvent Removal:** Concentrate the reaction mixture under reduced pressure to remove the methanol solvent.
- **Aqueous Workup:** Redissolve the residue in dichloromethane. Pour the mixture into ice water and transfer to a separatory funnel.
- **Extraction:** Extract the aqueous layer with dichloromethane. Combine all organic phases.

- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield **(5-Fluoro-2-methoxyphenyl)methanol** as an oil or solid.



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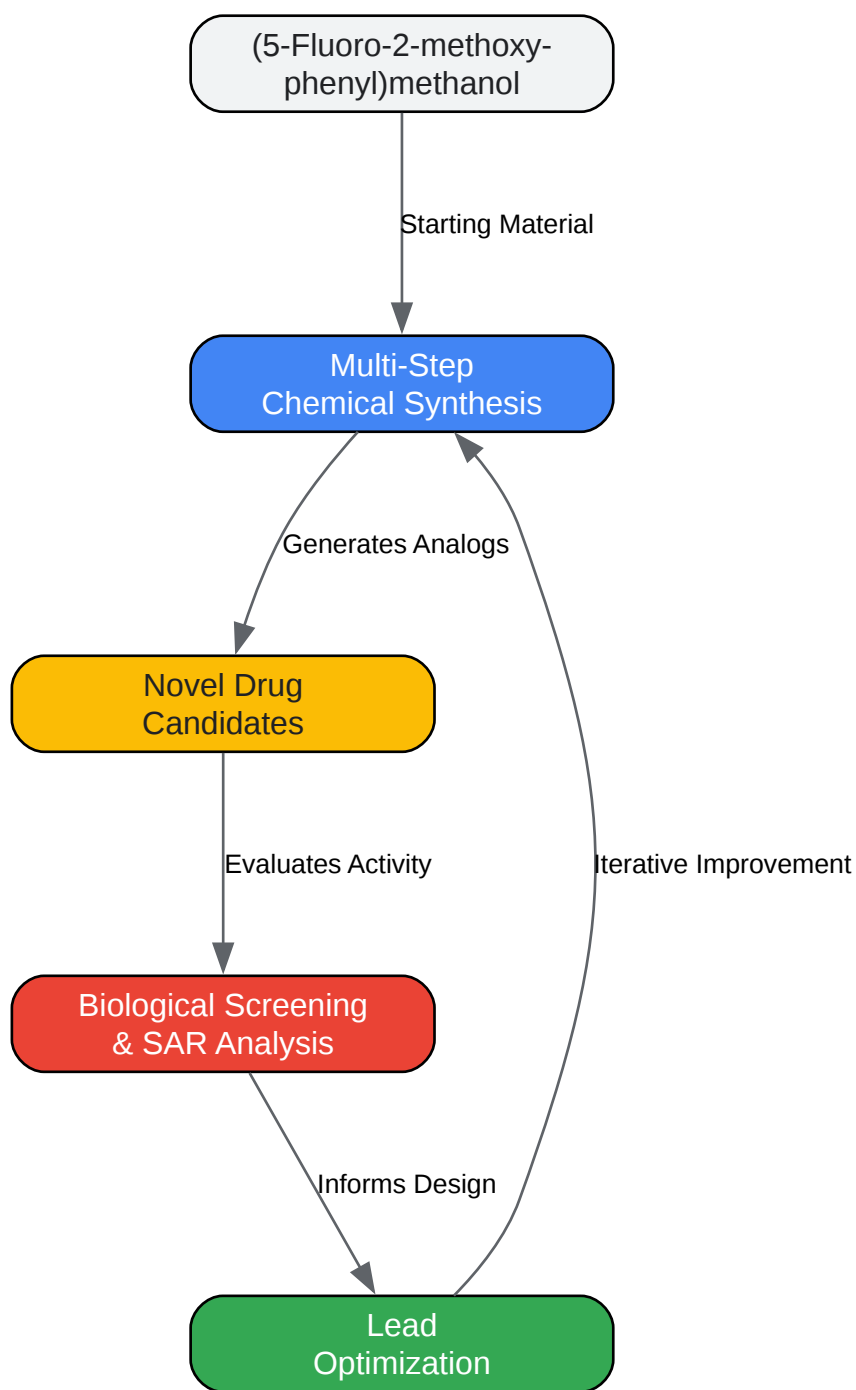
Caption: Synthesis workflow for **(5-Fluoro-2-methoxyphenyl)methanol**.

Applications in Drug Development

(5-Fluoro-2-methoxyphenyl)methanol is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its primary role is to serve as a starting point for

the synthesis of more elaborate molecules.

- **Scaffold for Lead Compounds:** The phenyl methanol core can be readily modified. The hydroxyl group is a versatile handle for various chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution, allowing for the attachment of other molecular fragments.
- **Structure-Activity Relationship (SAR) Studies:** In drug discovery, chemists synthesize numerous analogues of a lead compound to understand how structural changes affect biological activity. This compound provides a fluorinated aromatic fragment that can be incorporated into potential drug candidates to probe the effects of fluorine substitution on efficacy and pharmacokinetic properties.
- **Precursor to Bioactive Molecules:** It is used in the synthesis of compounds targeting a range of biological systems. For example, derivatives of similar benzyl alcohols are found in molecules investigated for applications in oncology, neuroscience, and infectious diseases.



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Caption: Role of intermediates in the drug discovery cycle.

Safety, Handling, and Storage

Proper handling of **(5-Fluoro-2-methoxyphenyl)methanol** is critical to ensure laboratory safety. The compound is classified with several hazards.

Hazard Identification

- GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[2][4].
- Hazard Statements:
 - H301 / H302: Toxic or Harmful if swallowed[2][7].
 - H315: Causes skin irritation[7][8].
 - H319: Causes serious eye irritation[3][7][8][9].
 - H335: May cause respiratory irritation[7][8].

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[3][7].
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin[3][7].
 - Respiratory Protection: If dust or vapors are generated, use an approved respirator[10].
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[7].

Storage

- Conditions: Store in a tightly sealed container in a dry, well-ventilated place[4]. Keep away from incompatible materials.

- Security: For acutely toxic materials (Class 6.1C), it is recommended to store in a locked cabinet or area[2][7].

Conclusion

(5-Fluoro-2-methoxyphenyl)methanol is a foundational chemical intermediate with significant value in the synthesis of high-value compounds, particularly for the pharmaceutical industry. Its defined physicochemical properties, straightforward synthesis, and the strategic placement of its fluoro and methoxy groups make it a versatile tool for medicinal chemists. Understanding its properties, synthesis, and handling requirements is essential for any researcher aiming to incorporate this important building block into their synthetic and drug discovery programs.

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